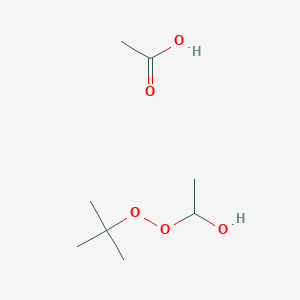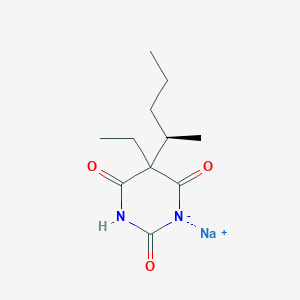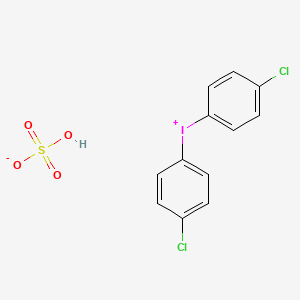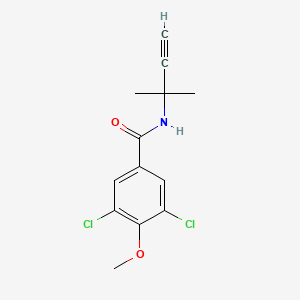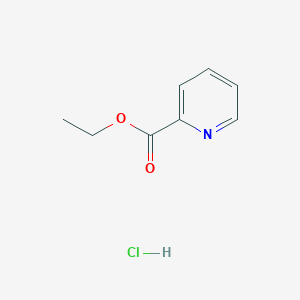
Ethyl pyridine-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl pyridine-2-carboxylate;hydrochloride, also known as ethyl 2-picolinate hydrochloride, is a chemical compound with the molecular formula C8H9NO2·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl pyridine-2-carboxylate;hydrochloride can be synthesized through the esterification of pyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The resulting ethyl pyridine-2-carboxylate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification followed by crystallization to purify the product. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl pyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: It can be reduced to form ethyl pyridine-2-carboxylate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Ethyl pyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl pyridine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the manufacture of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl pyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, depending on its application. In pharmaceutical contexts, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary widely based on the specific derivative or application.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl pyridine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.
Ethyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Methyl pyridine-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl pyridine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
14174-88-0 |
|---|---|
Fórmula molecular |
C8H10ClNO2 |
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
ethyl pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h3-6H,2H2,1H3;1H |
Clave InChI |
BDUXJBSAGHJZLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)

